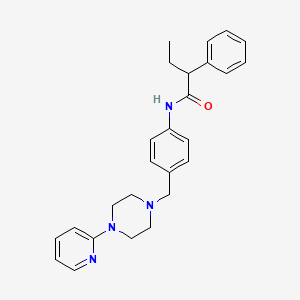![molecular formula C19H30N4O2 B2500244 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-90-0](/img/structure/B2500244.png)
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is an organic compound that belongs to the dihydropyridazinone family. This compound's unique structure, featuring a cyclopropyl group, a morpholine moiety, and a piperidine core, makes it interesting for various applications in chemical, biological, and medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, multiple synthetic routes can be employed:
Cyclopropyl Introduction: : A cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazo compounds and a transition metal catalyst.
Morpholine and Piperidine Incorporation: : The morpholine and piperidine moieties are integrated through nucleophilic substitution reactions, where appropriate precursors like halides or sulfonates are used under mild basic conditions.
Dihydropyridazinone Formation: : Finally, the dihydropyridazinone core is formed through cyclization reactions, typically under acidic or neutral conditions.
Industrial Production Methods
Industrially, the production of this compound often relies on optimized synthetic routes that minimize waste and maximize yield. Large-scale production generally involves automated systems and continuous flow reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like peroxides or molecular oxygen.
Reduction: : Reduction reactions can be performed using agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon).
Substitution: : It can undergo substitution reactions, particularly on the piperidine and morpholine moieties, using electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Peroxides, oxygen, or hypervalent iodine compounds.
Reduction: : Hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: : Alkyl halides, sulfonates, or other electrophiles in basic or neutral media.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Generation of alcohols or amines.
Substitution: : Introduction of new functional groups such as alkyl, aryl, or heteroaryl moieties.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is pivotal in various research areas:
Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.
Biology: : Investigated for its potential as a modulator of biological pathways, particularly in cell signaling.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: : Applied in the development of new materials and catalytic systems.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Proteins, enzymes, and receptors involved in key biological pathways.
Pathways: : Inhibition or activation of signaling pathways that regulate cellular functions such as proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
When comparing 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one with similar compounds, its uniqueness lies in:
Structure: : The combination of cyclopropyl, morpholine, and piperidine moieties in a dihydropyridazinone framework.
Reactivity: : Its ability to undergo diverse chemical reactions, offering versatility in synthetic applications.
List of Similar Compounds
6-Cyclopropyl-2-(piperidin-4-ylmethyl)-2,3-dihydropyridazin-3-one
2-(Morpholin-4-yl)-2,3-dihydropyridazin-3-one
6-Cyclopropyl-2-(piperidin-4-yl)-2,3-dihydropyridazin-3-one
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-19-4-3-18(17-1-2-17)20-23(19)15-16-5-7-21(8-6-16)9-10-22-11-13-25-14-12-22/h3-4,16-17H,1-2,5-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOVWTCIMPMAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)


![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)



![3-Methyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2500176.png)


![[(Z)-2-[4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2500181.png)
![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)
